molecular formula C20H32N2O5S B13356509 Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate

Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate

Cat. No.: B13356509
M. Wt: 412.5 g/mol
InChI Key: YVJVTTBCJSHCCM-UHFFFAOYSA-N
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Description

Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a dimethyl-pentyloxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate typically involves multiple steps:

    Formation of the pentyloxyphenyl sulfonyl chloride: This step involves the reaction of 4,5-dimethyl-2-(pentyloxy)phenol with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 1-ethylpiperazine in the presence of a base such as triethylamine to form the sulfonyl piperazine intermediate.

    Esterification: The final step involves the esterification of the piperazine intermediate with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The pentyloxyphenyl moiety can be oxidized to form corresponding quinones.

Properties

Molecular Formula

C20H32N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 4-(4,5-dimethyl-2-pentoxyphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C20H32N2O5S/c1-5-7-8-13-27-18-14-16(3)17(4)15-19(18)28(24,25)22-11-9-21(10-12-22)20(23)26-6-2/h14-15H,5-13H2,1-4H3

InChI Key

YVJVTTBCJSHCCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)OCC

Origin of Product

United States

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